(4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride is a useful research compound. Its molecular formula is C19H29ClN2O and its molecular weight is 336.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Synthesis
- The compound shares structural similarities with other piperidine derivatives. For example, the crystal structure of a related compound involving piperidine rings was studied, revealing specific dihedral angles and intermolecular hydrogen bonds (Revathi et al., 2015).
- Another study involved the synthesis of a compound with a piperidine ring, which was found to be a potent NR2B subunit-selective antagonist of the NMDA receptor (Borza et al., 2007).
Antimicrobial and Anticancer Activity
- Research on similar piperidine derivatives includes exploring their antimicrobial properties. For instance, amide derivatives of piperazine were synthesized and displayed variable antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
- Additionally, pyrazole derivatives with a piperidine moiety have shown promising anticancer activity, surpassing the effectiveness of certain reference drugs in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
CNS Receptor Interaction and Drug Design
- Piperidine derivatives have been synthesized for potential interactions with central nervous system receptors. Some compounds showed promising interaction with σ1-receptors, indicating potential CNS therapeutic applications (Beduerftig, Weigl, & Wünsch, 2001).
- The structure-based drug design of 4-arylpyridine derivatives, including a compound with a benzyl-piperidine unit, led to the discovery of potent inhibitors for cholesterol 24-hydroxylase, a brain-specific enzyme. This research has implications for treating neurological conditions (Koike et al., 2021).
Synthesis and Theoretical Studies
- Various studies have focused on the synthesis and theoretical examination of compounds containing piperidine or similar structures, exploring their potential applications in different fields (Shahana & Yardily, 2020).
Mechanism of Action
Mode of Action
It is known that the interaction of a compound with its targets can lead to changes in cellular processes, which can have therapeutic effects .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, distribution, metabolism, and excretion
Result of Action
It is known that the result of a compound’s action can be observed at the molecular and cellular levels, leading to changes in cellular processes .
Action Environment
It is known that factors such as temperature, humidity, and light can influence the action of a compound .
Properties
IUPAC Name |
(4-amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-2-16-14-21(12-9-17(16)20)18(22)19(10-6-11-19)13-15-7-4-3-5-8-15;/h3-5,7-8,16-17H,2,6,9-14,20H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKSYLUNLFKQQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1N)C(=O)C2(CCC2)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.